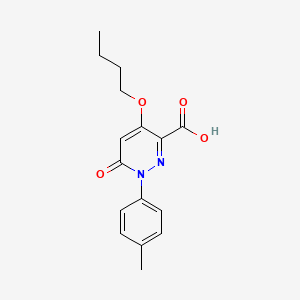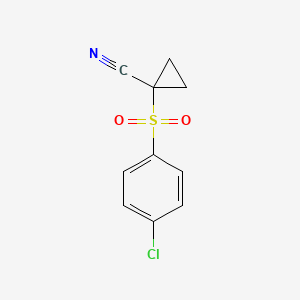
1,3-Dihydroxy-10H-acridin-9-one
Descripción general
Descripción
1,3-Dihydroxy-10H-acridin-9-one is a chemical compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an acridone core with hydroxyl groups at the 1 and 3 positions, which contribute to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 1,3-Dihydroxy-10H-acridin-9-one is the thermally activated delayed fluorescence (TADF) compounds . This compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .
Mode of Action
The compound interacts with its targets through a multichannel reverse intersystem crossing (RISC) process . This process originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) to the 1 CT state . This interaction results in a high KRISC of 1.1 × 10^6 s^−1 .
Biochemical Pathways
The compound affects the pathways related to the synthesis of acridone derivatives . It is synthesized from anthranilate and malonyl-CoA . The synthesis involves the expression of acridone synthase (ACS) and anthraniloyl-CoA ligase genes in E. coli .
Pharmacokinetics
The compound’s high molecular rigidity and unique conformation suggest that it may have favorable adme properties .
Result of Action
The compound exhibits a high rate constant of radiation (KR) of 1.4 × 10^7 s^−1 . It shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% . In addition, it has been found to inhibit HaCaT keratinocyte growth, suggesting potential antipsoriatic activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence properties can be optimized by tuning the peripheral groups on carbazole donors . This strategy enhances TADF efficiencies while maintaining color purity .
Análisis Bioquímico
Biochemical Properties
1,3-Dihydroxy-10H-acridin-9-one plays a significant role in biochemical reactions, particularly in the generation of thermally activated delayed fluorescence . It is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a thermally activated delayed fluorescence compound . It influences cell function by participating in the generation of fluorescence, which can be used in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the generation of thermally activated delayed fluorescence . It exerts its effects at the molecular level through its unique sp2-hybridization, which leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield . This indicates its stability and long-term effects on cellular function in in vitro studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-10H-acridin-9-one can be synthesized through various methods. One common approach involves the reaction of acridone with hydroxylating agents under controlled conditions. For example, a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters followed by microwave-assisted thermal cyclization can yield 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones . This method generates three C-C and one C-N bond and requires a single chromatographic separation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in nitrobenzene, acting both as solvent and oxidant, is a notable method for producing fully unsaturated 1,3-diarylacridin-9(10H)-ones .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxy-10H-acridin-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the acridone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-10H-acridin-9-one has a wide range of scientific research applications:
Comparación Con Compuestos Similares
1,3-Dihydroxy-10H-acridin-9-one can be compared with other acridone derivatives:
Acridin-9(10H)-one: Similar in structure but lacks the hydroxyl groups at the 1 and 3 positions, resulting in different chemical reactivity and biological activity.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A novel TADF compound with phenoxazine as the electron donor, exhibiting high fluorescence quantum yield and short TADF lifetime.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: Another TADF emitter designed by introducing N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine at the 3,6-sites of the acridone acceptor.
These comparisons highlight the unique properties of this compound, particularly its hydroxyl groups, which contribute to its distinct chemical and biological activities.
Propiedades
IUPAC Name |
1,3-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOWUMRFOUHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420204 | |
| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-10-1 | |
| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)

![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)
![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)



![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)




